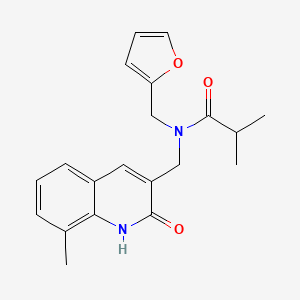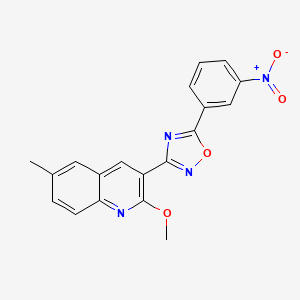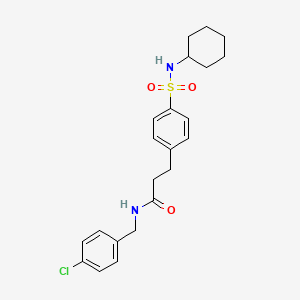
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide, also known as HMQTN, is a novel compound that has been gaining attention in scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide exerts its therapeutic effects by binding to and inhibiting the activity of various enzymes and proteins involved in disease progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a key role in cancer development. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide in lab experiments is its unique chemical structure and mechanism of action, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide. One direction is to further investigate its therapeutic potential in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent.
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development. Future studies could focus on optimizing the synthesis method, investigating its therapeutic potential in other diseases, and determining its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide can be synthesized through a multi-step process involving the reaction of various chemical reagents under controlled conditions. The synthesis of this compound involves the reaction of 8-methylquinoline-3-carboxaldehyde, 2-methoxyethylamine, and nicotinamide in the presence of a catalyst. The reaction mixture is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-5-3-6-15-11-17(19(24)22-18(14)15)13-23(9-10-26-2)20(25)16-7-4-8-21-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDMBNLJXAZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)



![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)